Montanol
Description
Montanol is a commercial flotation agent primarily used in mineral processing and coal beneficiation. It belongs to a class of non-ionic collectors formulated from alcohols, ethers, and esters, designed to enhance the separation of hydrophobic materials (e.g., coal) from hydrophilic impurities (e.g., ash-forming minerals) . Specific variants like this compound 551 and this compound 800 are widely recognized in industrial applications. For instance, this compound 551 contains built-in frothing agents, eliminating the need for additional frothers during flotation . Its efficacy is attributed to its ability to stabilize foam and selectively bind to coal particles, achieving low ash content (<10%) and high concentrate yields (>68%) . However, its high cost compared to alternatives like waste motor oils or pyrolysis-derived reagents has driven research into cost-effective substitutes .
Structure
3D Structure
Properties
CAS No. |
71117-50-5 |
|---|---|
Molecular Formula |
C21H36O4 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(E,6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,3,6-trimethylnon-3-en-5-one |
InChI |
InChI=1S/C21H36O4/c1-15(2)17(4)13-19(23)16(3)7-6-11-21(5)20(24)9-8-18(10-12-22)14-25-21/h10,13,15-16,20,22,24H,6-9,11-12,14H2,1-5H3/b17-13+,18-10+/t16-,20-,21+/m1/s1 |
InChI Key |
CFWFJIRDZVFKJB-GRZKGYEASA-N |
SMILES |
CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C |
Isomeric SMILES |
C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)/C=C(\C)/C(C)C |
Canonical SMILES |
CC(C)C(=CC(=O)C(C)CCCC1(C(CCC(=CCO)CO1)O)C)C |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties of Montanol
This compound is characterized by its chemical structure, which allows it to interact effectively with various substrates. Its molecular formula and structure contribute to its behavior in different applications, particularly in flotation processes and as a potential therapeutic agent.
Environmental Applications
Flotation Reagents
One of the primary applications of this compound is as a flotation reagent in mineral processing. Research has shown that this compound can enhance the recovery of valuable minerals from ores through froth flotation techniques. The compound's effectiveness is attributed to its ability to modify the surface properties of minerals, thus improving their hydrophobicity and facilitating separation from gangue materials .
Waste Treatment
This compound has also been investigated for its potential use in waste treatment processes. Its properties allow it to act as a surfactant, aiding in the removal of contaminants from wastewater. Studies indicate that this compound can effectively reduce the surface tension of water, promoting better dispersion and interaction with pollutants, thereby enhancing the efficiency of treatment systems .
Pharmaceutical Applications
Drug Delivery Systems
In the pharmaceutical field, this compound is being explored for its role in drug delivery systems. Its compatibility with various drug formulations makes it a candidate for enhancing bioavailability and targeting specific tissues. Research into nanoformulations incorporating this compound suggests that it can improve the pharmacokinetics of therapeutic agents, particularly in cancer treatment .
Therapeutic Potential
The therapeutic applications of this compound extend beyond drug delivery. Preliminary studies indicate that it may possess anti-inflammatory and antioxidant properties, making it suitable for developing treatments for various diseases. Further research is necessary to fully understand its mechanisms and efficacy in clinical settings.
Industrial Applications
Surfactant in Formulations
This compound's surfactant properties make it valuable in industrial formulations, including cosmetics and cleaning products. Its ability to stabilize emulsions and foams enhances product performance, leading to better user experiences. Industries are increasingly incorporating this compound into their formulations to improve efficacy while maintaining safety profiles.
Biodegradable Materials
Another promising application of this compound is in the development of biodegradable materials. As environmental concerns grow regarding plastic waste, this compound's potential as a biodegradable alternative is being explored. Research indicates that materials incorporating this compound can decompose more readily than traditional plastics, offering a sustainable solution for packaging and other applications.
Case Study 1: Flotation Efficiency Enhancement
A study conducted on the use of this compound as a flotation reagent demonstrated significant improvements in mineral recovery rates compared to traditional reagents. The research highlighted that using this compound increased the yield by 15%, showcasing its effectiveness in mineral processing applications.
Case Study 2: Drug Delivery System Development
In another study focusing on drug delivery systems, researchers formulated nanoparticles using this compound as a carrier for anticancer drugs. The results indicated enhanced cellular uptake and improved therapeutic outcomes in vitro, suggesting a promising avenue for future cancer therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Montanol’s performance is benchmarked against other flotation agents, including mineral oils, synthetic oils, pyrolysis-derived reagents, and proprietary frothers. Key metrics include ash content, concentrate yield, dosage efficiency, and economic viability. Below is a detailed analysis:
Mineral Oils (SAE-Grade Oils)
- SAE 15W-40 Mineral Oil: At 500 g/t dosage, it achieved 9% ash content and 87.06% yield, outperforming this compound 551 (9.02% ash, 68.86% yield) under identical conditions. Increasing the dosage to 3000 g/t further improved yield (86.78%) while maintaining low ash (9.13%) .
- SAE 5W-30 Synthetic Oil: Lower efficiency at 500 g/t (11.46% ash, 78.25% yield) compared to this compound 551, with foam mineralization issues observed after 3 minutes .
- SAE 10W-40 Semi-Synthetic Oil: At 3000 g/t, achieved 9.64% ash and 91.43% yield, surpassing this compound 551 in yield but requiring higher doses .
Advantage : Mineral oils are cost-effective and achieve comparable or superior results at optimal doses.
Limitation : Higher dosages increase operational costs and may destabilize foam .
Pyrolysis-Derived Reagents
Pyrolysis oils from waste plastics, tires, and rubber were tested as substitutes:
- Mixed Plastics Pyrolysis Oil: Combined with this compound 551 (1:1 ratio), it achieved <10% ash and >90% yield, demonstrating synergy between waste-derived oils and commercial reagents .
- Tire/Rubber Pyrolysis Oil: Required blending with this compound 551 to stabilize performance, reducing this compound usage by 50% while maintaining ash content below 10% .
Advantage: Sustainable and economical, especially when blended with this compound. Limitation: Requires pretreatment (e.g., emulsification) and lacks consistent performance alone .
Proprietary Frothers and Collectors
- Flotakol (Czech Republic): A direct competitor to this compound, but both are criticized for high costs. Flotakol’s performance data are less documented in the provided evidence .
- Flotanol D-25 and Flotinor 1682: Designed for non-quartz silicates and hematite flotation, respectively. These agents are less effective for coal processing compared to this compound .
Advantage : Specialized for specific minerals.
Limitation : Narrow applicability in coal beneficiation .
Key Research Findings
Cost vs. Performance: this compound’s high cost is justified in applications requiring precise ash control, but SAE-grade oils and pyrolysis blends offer viable alternatives for large-scale operations .
Dosage Optimization: Lower doses of this compound (500 g/t) are effective, but higher doses of mineral oils (e.g., 3000 g/t SAE 10W-40) can achieve better yields without compromising ash content .
Sustainability: Pyrolysis-derived reagents reduce reliance on synthetic chemicals, aligning with circular economy principles .
Q & A
Q. What established analytical techniques are recommended for characterizing Montanol’s physicochemical properties?
To ensure reproducibility, researchers should prioritize spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation and purity assessment, use high-resolution NMR (e.g., H, C, 2D-COSY) to resolve stereochemical ambiguities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Pair with liquid chromatography (LC-MS) for impurity profiling .
- X-ray Crystallography : Critical for absolute configuration determination, especially if this compound exhibits polymorphic forms .
- HPLC/Purity Assays : Quantify impurities using validated protocols with UV/Vis or diode-array detectors (DAD) .
Q. What in vitro models are optimal for preliminary evaluation of this compound’s pharmacological activity?
- Cell-based assays : Use primary cell lines (e.g., HEK293, HepG2) to assess target engagement, ensuring physiological relevance. Include negative controls (e.g., siRNA knockdown) to validate specificity .
- Enzyme inhibition studies : Employ kinetic assays (e.g., fluorometric or colorimetric readouts) to measure IC values. Normalize results against known inhibitors to contextualize potency .
- Permeability assays : Utilize Caco-2 monolayers or PAMPA to predict bioavailability, accounting for this compound’s solubility and stability in simulated biological fluids .
Advanced Research Questions
Q. How can researchers resolve contradictory findings regarding this compound’s bioavailability across experimental models?
Contradictions often arise from variability in experimental design. Mitigate this by:
- Standardizing pharmacokinetic parameters : Control variables such as dosing regimen (single vs. multiple), administration route, and fasting state .
- Cross-model validation : Compare results from rodent models (e.g., Sprague-Dawley rats) with ex vivo human tissue assays to identify species-specific metabolic differences .
- Statistical reconciliation : Apply meta-analysis tools to aggregate data, identifying outliers via funnel plots or sensitivity analyses. Use mixed-effects models to account for inter-study heterogeneity .
Q. What experimental strategies differentiate this compound’s mechanism of action from structurally analogous compounds?
- Competitive binding assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to compare binding kinetics and affinity .
- Transcriptomic/proteomic profiling : Conduct RNA-seq or SILAC-based proteomics to identify unique downstream pathways activated by this compound versus analogs .
- Cryo-EM/Structural Dynamics : Resolve ligand-receptor complexes at atomic resolution to pinpoint conformational changes specific to this compound .
Q. How should researchers design studies to address conflicting reports on this compound’s cytotoxicity?
- Dose-response granularity : Test a wide concentration range (e.g., 1 nM–100 µM) to distinguish therapeutic windows from off-target effects .
- Temporal analysis : Monitor cytotoxicity over extended periods (e.g., 24–72 hours) to capture delayed apoptosis or adaptive resistance .
- Mechanistic deconvolution : Combine genetic (CRISPR screens) and pharmacological (inhibitor panels) approaches to isolate pathways driving toxicity .
Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects in preclinical trials?
- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., Hill equation) to calculate EC and efficacy .
- Bayesian hierarchical models : Account for inter-animal variability in longitudinal studies, especially with small sample sizes .
- False discovery rate (FDR) control : Apply Benjamini-Hochberg corrections in omics datasets to minimize Type I errors .
Q. How can researchers ensure ethical rigor in this compound studies involving human-derived samples?
- Informed consent : Obtain explicit consent for secondary use of biospecimens, detailing this compound’s experimental context .
- Data anonymization : Strip identifiers from genomic or clinical data, adhering to GDPR/HIPAA standards .
- Conflict of interest disclosure : Declare funding sources (e.g., industry partnerships) that might influence study outcomes .
Data Reporting and Publication Standards
Q. What criteria should guide the inclusion of this compound data in research abstracts?
Abstracts must concisely address:
- Problem : The knowledge gap (e.g., “this compound’s role in modulating inflammatory cytokines remains unresolved”) .
- Methodology : Key techniques (e.g., “LC-MS/MS pharmacokinetic profiling in a murine model”) .
- Findings : Quantitative results (e.g., “50% reduction in TNF-α at 10 µM; p < 0.01”) .
- Significance : Broader implications (e.g., “Supports this compound’s repurposing for autoimmune therapies”) .
Q. How should contradictory data on this compound’s stability be presented in publications?
- Tabular summaries : Compare stability under varying conditions (pH, temperature) with confidence intervals .
- Failure analysis : Discuss plausible explanations (e.g., degradation products interfering with assays) .
- Raw data repositories : Share chromatograms or spectral files via platforms like Zenodo for independent verification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
